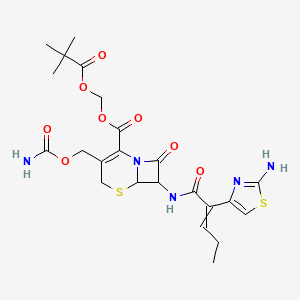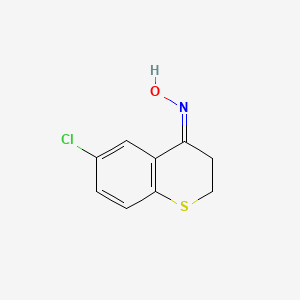
Cananga oil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cananga oil, derived from the flowers of the Cananga tree (Cananga odorata), is a highly valued essential oil known for its sweet, floral aroma. The Cananga tree is native to Southeast Asia, including countries like the Philippines, Malaysia, and Indonesia . The oil is widely used in the fragrance industry, aromatherapy, and traditional medicine due to its calming and therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions: Cananga oil is primarily extracted through steam distillation of the fresh flowers of the Cananga tree . The flowers are subjected to hydrodistillation using a Clevenger-type apparatus for about 6 hours, resulting in a pleasant-smelling oil with a yield of approximately 1.1% .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to handle larger quantities of flowers. The quality of the oil is differentiated based on its chemical constituents, which can vary depending on the extraction methods, conditions of the flowers, and their origins .
化学反応の分析
Types of Reactions: Cananga oil undergoes various chemical reactions, including oxidation, reduction, and substitution. The oil contains several chemical compounds such as linalool, beta-caryophyllene, and germacrene D, which contribute to its aroma and therapeutic properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the primary constituents of this compound, such as linalool oxide, reduced beta-caryophyllene, and substituted germacrene derivatives .
科学的研究の応用
Cananga oil has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
- Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research .
Medicine:
- Investigated for its potential antiarthritic, antinociceptive, and anti-inflammatory effects in experimental models .
- Used in aromatherapy to alleviate stress, anxiety, and depression .
Industry:
作用機序
The mechanism of action of Cananga oil involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: this compound reduces the infiltration of leukocytes and the formation of joint edema in models of arthritis.
Antinociceptive Effects: The oil reduces mechanical hyperalgesia and nociceptive responses in experimental models.
Antioxidant Activity: The oil exhibits significant antioxidant activity, which helps in reducing oxidative stress.
類似化合物との比較
Lavender Oil: Known for its calming and relaxing properties, similar to Cananga oil.
Rose Oil: Another floral essential oil used in perfumery and aromatherapy.
Jasmine Oil: Valued for its sweet, exotic fragrance and therapeutic benefits.
特性
分子式 |
C76H110O7 |
|---|---|
分子量 |
1135.7 g/mol |
IUPAC名 |
4-butan-2-yl-2,5-dimethylphenol;4-butan-2-yl-2,6-dimethylphenol;4-butan-2-yl-2-methylphenol;2-butan-2-ylphenol;3-butan-2-ylphenol;4-butan-2-ylphenol |
InChI |
InChI=1S/2C12H18O.2C11H16O.3C10H14O/c1-5-8(2)11-6-10(4)12(13)7-9(11)3;1-5-8(2)11-6-9(3)12(13)10(4)7-11;2*1-4-8(2)10-5-6-11(12)9(3)7-10;1-3-8(2)9-4-6-10(11)7-5-9;1-3-8(2)9-5-4-6-10(11)7-9;1-3-8(2)9-6-4-5-7-10(9)11/h2*6-8,13H,5H2,1-4H3;2*5-8,12H,4H2,1-3H3;3*4-8,11H,3H2,1-2H3 |
InChIキー |
SGWBYTCMEXVSFE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC(=CC=C1)O.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC=CC=C1O.CCC(C)C1=CC(=C(C(=C1)C)O)C.CCC(C)C1=C(C=C(C(=C1)C)O)C |
関連するCAS |
1802013-83-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)


![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)

![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)


![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)



